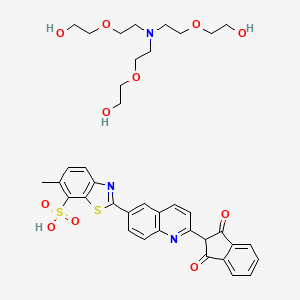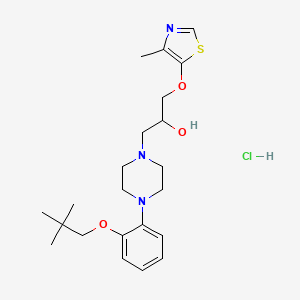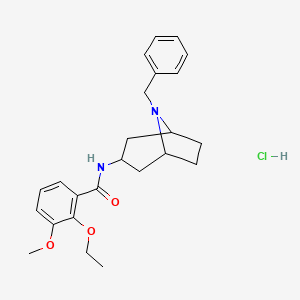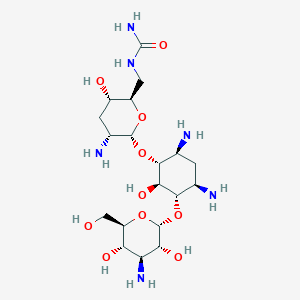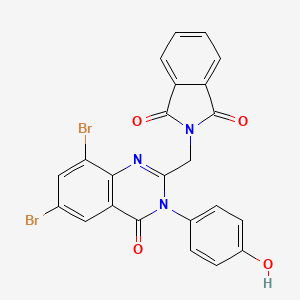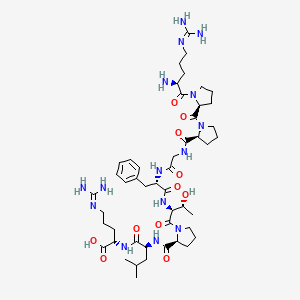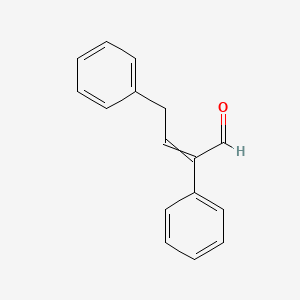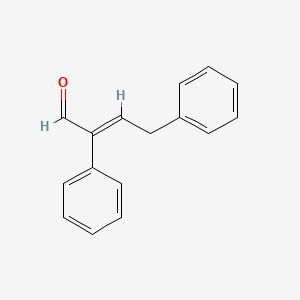
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the phenoxyethyl group, and the attachment of the homopiperazinyl moiety. Common reagents used in these reactions include phenol derivatives, alkylating agents, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(2-Phenoxyethyl)benzimidazole
- 1-(2-Phenoxyethyl)-2-(4-methylpiperazinyl)benzimidazole
Uniqueness
1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
87233-74-7 |
|---|---|
Formule moléculaire |
C29H34N4O9 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C21H26N4O.2C4H4O4/c1-23-12-7-13-24(15-14-23)21-22-19-10-5-6-11-20(19)25(21)16-17-26-18-8-3-2-4-9-18;2*5-3(6)1-2-4(7)8/h2-6,8-11H,7,12-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
IQUJQARCXXLNQZ-LVEZLNDCSA-N |
SMILES isomérique |
CN1CCN(CCC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



